molecular formula C23H12Cl2F3N3 B2984798 3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile CAS No. 321433-36-7

3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile

Cat. No.: B2984798
CAS No.: 321433-36-7
M. Wt: 458.27
InChI Key: GJPHEGYZRACSIZ-DHDCSXOGSA-N
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Description

The compound “3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a pyridinyl group, an indole group, and a nitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile and chlorophenyl groups could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Organic Solar Cells

Acrylonitrile derivatives have been investigated for their potential use in organic solar cells. For instance, a novel soluble asymmetric acrylonitrile derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, as well as photovoltaic performance, were extensively investigated, highlighting the compound's relevance in the development of solar energy technologies (Kazici et al., 2016).

Photophysical Properties

The photophysical properties of acrylonitrile derivatives, particularly those incorporating core pyridine and phenyl moieties, have been the subject of detailed experimental and theoretical studies. Such research sheds light on the compounds' optical properties, influenced by factors like solvent interaction, and their potential applications in materials science (Castillo et al., 2021).

Fluorescence Switching

Acrylonitrile derivatives featuring tetraphenylethylene functionalization have been designed and synthesized, demonstrating multi-stimuli responsive fluorescence switching. These compounds exhibit distinct solvatochromic behavior and aggregation-induced emission (AIE) properties, relevant for sensing and molecular electronics applications (Jia & Wen, 2020).

Anticancer Evaluation

Several acrylonitrile derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, revealing the importance of the cyanide moiety for broad spectrum cytotoxicity. Such compounds have shown potent activities against various human cancer cell lines, underscoring their potential in medicinal chemistry and oncology research (Tarleton et al., 2012).

Molecular Packing and Intermolecular Interactions

The study of molecular packing and intermolecular interactions in polymorphs of acrylonitrile derivatives has provided insights into their solid-state properties and optical behavior. Understanding these interactions is crucial for the development of materials with specific photophysical characteristics (Percino et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug candidate, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2F3N3/c24-17-7-5-14(6-8-17)9-15(11-29)19-13-31(21-4-2-1-3-18(19)21)22-20(25)10-16(12-30-22)23(26,27)28/h1-10,12-13H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPHEGYZRACSIZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=CC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C(=C\C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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